![molecular formula C14H14N4S B5603240 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 51646-15-2](/img/structure/B5603240.png)
2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with benzylsulfanyl and dimethyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the reaction of enaminonitriles with benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. This method demonstrates good functional group tolerance and results in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the microwave-mediated synthesis provides a scalable and efficient route that could be adapted for industrial applications. The use of microwave irradiation enhances reaction rates and reduces the need for solvents, making it a cost-effective and environmentally friendly option.
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzylsulfanyl or dimethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl or methyl positions.
Scientific Research Applications
2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound exhibits various biological activities, including acting as inhibitors for enzymes such as Janus kinase 1 and Janus kinase 2.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Pharmaceutical Research: It is used in the synthesis of new drug candidates and in studying the structure-activity relationships of triazolopyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of Janus kinase 1 and Janus kinase 2, which are involved in various signaling pathways related to inflammation and immune response. By inhibiting these kinases, the compound can modulate these pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
- 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrazine
- 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]thiazine
Uniqueness
2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both benzylsulfanyl and dimethyl groups. This combination of substituents contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-10-8-11(2)18-13(15-10)16-14(17-18)19-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVADWGBJCPOJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351421 | |
| Record name | 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51646-15-2 | |
| Record name | 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(dimethylamino)-N-[(2-ethoxy-3-pyridinyl)methyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5603164.png)
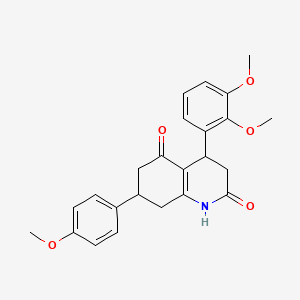
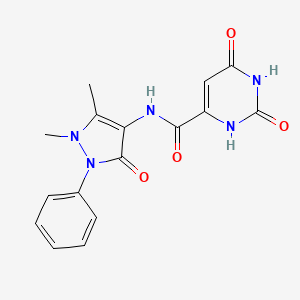
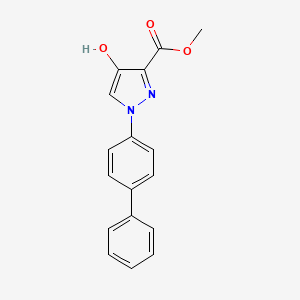
![7-methyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one](/img/structure/B5603194.png)
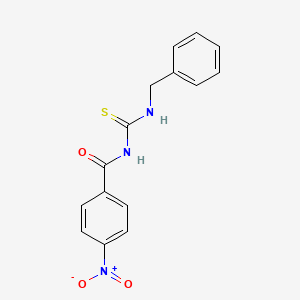
![(E)-1-[1-[2-(4-chlorophenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5603208.png)
![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5603224.png)
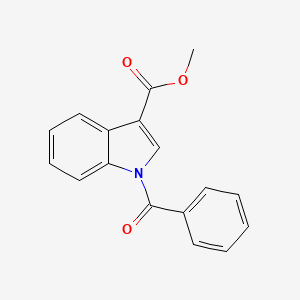
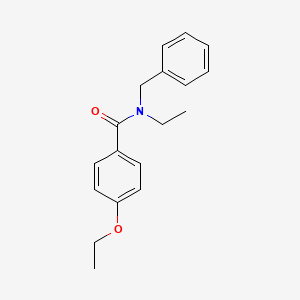
![4-({4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5603255.png)

![3,4,4-trimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5603264.png)
![N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE](/img/structure/B5603268.png)
